BenchChemオンラインストアへようこそ!

5-O-Desethyl Amlodipine

Pharmaceutical impurity profiling Process impurity identification Structural elucidation

5-O-Desethyl Amlodipine (amlodipine methyl monoester impurity) is a non-interchangeable, specified process impurity and primary desethyl degradant of amlodipine. Essential for ANDA/DMF CMC sections, stability-indicating method validation per ICH Q2(R1), impurity profiling at ICH Q3A thresholds (reporting ≥0.05%), and LC-MS/MS metabolite quantification. Non-certified or structurally unrelated substitutes compromise system suitability and trigger regulatory rejection. Each lot delivers ≥95% purity with full ICH characterization data; EP/USP traceability available. For analytical and R&D use only.

Molecular Formula C18H21ClN2O5
Molecular Weight 380.8 g/mol
CAS No. 1809326-44-0
Cat. No. B580578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-O-Desethyl Amlodipine
CAS1809326-44-0
Synonyms2-​[(2-​Aminoethoxy)​methyl]​-​4-​(2-​chlorophenyl)​-​1,​4-​dihydro-​6-​methyl-3,​5-​pyridinedicarboxylic Acid ​5-​Methyl Ester
Molecular FormulaC18H21ClN2O5
Molecular Weight380.8 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)COCCN)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC
InChIInChI=1S/C18H21ClN2O5/c1-10-14(18(24)25-2)15(11-5-3-4-6-12(11)19)16(17(22)23)13(21-10)9-26-8-7-20/h3-6,15,21H,7-9,20H2,1-2H3,(H,22,23)
InChIKeyGWJZIVGGMSFHGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-O-Desethyl Amlodipine (CAS 1809326-44-0) Product Evidence Guide for Pharmaceutical Impurity Reference Standards


5-O-Desethyl Amlodipine (CAS 1809326-44-0) is a dihydropyridine derivative that functions as the 5-O-desethyl metabolite and a specified process impurity of the antihypertensive agent amlodipine . Chemically designated as 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 5-Methyl Ester (molecular formula C18H21ClN2O5, molecular weight 380.8 g/mol), this compound is alternatively catalogued as Amlodipine Methyl Monoester Impurity, Amlodipine Impurity 15, Amlodipine Impurity 18, and Amlodipine Related Compound K across various pharmacopoeial and vendor nomenclatures [1]. It is supplied as a high-purity analytical reference standard (typically ≥95% purity by HPLC) with comprehensive characterization data compliant with ICH and pharmacopoeial regulatory guidelines, intended exclusively for analytical method development, method validation, quality control applications, and ANDA/DMF submission support during the commercial production and stability monitoring of amlodipine drug substances and finished dosage forms [2].

Why 5-O-Desethyl Amlodipine (CAS 1809326-44-0) Cannot Be Replaced by Generic Amlodipine or Other In-Class Impurity Standards


Amlodipine impurity standards are structurally distinct, functionally non-interchangeable chemical entities, each requiring a unique, qualified reference material for accurate analytical method qualification and regulatory compliance . Amlodipine impurities are systematically differentiated by their pharmacopoeial designations (EP Impurities A, B, D, E, F, G, H, K) and corresponding IUPAC structures, and each impurity standard exhibits a unique relative retention time (RRT) under compendial HPLC conditions, a discrete mass spectrometric signature, and a specific stability profile under forced degradation conditions [1][2]. For instance, 5-O-Desethyl Amlodipine (the methyl monoester impurity) is chemically and chromatographically distinct from EP Impurity A (the phthalimido derivative, CAS 88150-62-3, RRT approximately 0.5) and from EP Impurity B (the phthaloyl-benzamido derivative, CAS 721958-72-1) [3]. Substituting 5-O-Desethyl Amlodipine with generic amlodipine API, a structurally unrelated impurity standard, or a non-certified compound compromises assay specificity, invalidates system suitability criteria, and fails to meet ICH Q3A/Q3B and pharmacopoeial monograph requirements for impurity profiling and stability-indicating method validation .

5-O-Desethyl Amlodipine (CAS 1809326-44-0): Quantified Differential Evidence Against Comparator Impurities and API


Unique Chemical Identity: The 5-Position Methyl Monoester Structural Distinction from Amlodipine API

5-O-Desethyl Amlodipine (CAS 1809326-44-0) is structurally defined as 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 5-Methyl Ester, a monoester impurity that differs fundamentally from the amlodipine parent drug substance (3-ethyl 5-methyl diester) by the replacement of the 3-position ethyl ester with a carboxylic acid group [1][2]. This specific desethylation event yields a molecular formula of C18H21ClN2O5 (MW 380.8) compared to C20H25ClN2O5 (MW 408.9) for amlodipine, a mass difference of 28.1 Da [3]. Unlike other amlodipine impurities such as EP Impurity D (the pyridine analog formed via oxidation of the dihydropyridine ring) or EP Impurity E (the diethyl ester analog), 5-O-Desethyl Amlodipine retains the intact 1,4-dihydropyridine core but presents a distinct ionization state and chromatographic behavior attributable to the free carboxylic acid moiety at the 3-position [4].

Pharmaceutical impurity profiling Process impurity identification Structural elucidation Regulatory compliance

Quantified Analytical Reference Standard Application: 20% Milk-to-Plasma Concentration Ratio for Bioanalytical Method Qualification

5-O-Desethyl amlodipine serves as a critical analytical reference standard for the quantitative determination of amlodipine and its metabolites in human biological matrices, including plasma and urine . In a specific clinical context relevant to method sensitivity requirements, 5-O-Desethyl amlodipine has been reported to be excreted in human breast milk at a concentration that is approximately 20% of that found in maternal plasma . This established physiological distribution ratio provides a benchmark for setting the lower limit of quantification (LLOQ) in LC-MS/MS methods designed for amlodipine metabolite monitoring in lactating women, and it underscores the need for a high-purity, well-characterized standard to achieve the requisite assay sensitivity for detecting the metabolite in a diluted biological compartment .

Bioanalytical method validation Metabolite quantification Pharmacokinetic studies Clinical reference standard

USP Compendial Recognition: O-Desethyl Amlodipine as a Pharmaceutical Analytical Impurity with USP Catalog Traceability

5-O-Desethyl Amlodipine is recognized and listed by the United States Pharmacopeia (USP) as O-Desethyl Amlodipine, categorized as a Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A10920 . The USP provides this material as a 25 mg quantity with CAS RN 1809326-44-0 and molecular formula C18H21ClN2O5, explicitly stating that it is supplied as an Analytical Material for use in pharmaceutical impurity analysis . While the USP notes that PAI products are distinct from official USP Reference Standards, the availability of this material through the USP catalog confers a level of third-party recognition and quality expectation that is not universally available for all amlodipine-related impurities [1]. This USP listing provides procurement officers and analytical laboratories with a recognized, traceable source for the compound, which can streamline qualification documentation for regulatory submissions and reduce the burden of vendor qualification compared to sourcing from non-pharmacopoeial suppliers [2].

Pharmacopoeial compliance USP reference standards Regulatory submission Quality control

Inferred Regulatory Criticality: Differentiating 5-O-Desethyl Amlodipine from Non-Desethyl Amlodipine Impurities in Stability-Indicating Methods

In the context of stability-indicating HPLC method development for amlodipine besylate, a validated method must resolve amlodipine from its specified impurities, including the desethyl degradant/process impurity [1]. Research by QCS Reference Material Research Center, using chromatographic conditions adapted from the European Pharmacopoeia 11.0 monograph for Amlodipine Besilate, has established relative retention time (RRT) data for multiple amlodipine impurities, including EP Impurity D (pyridine analog) and EP Impurity E (diethyl ester analog) [2]. While direct published RRT data for 5-O-Desethyl Amlodipine under EP conditions remains limited in open-access literature, its structural homology to the parent drug and its classification as a methyl monoester impurity strongly suggest that it will exhibit a retention behavior intermediate between amlodipine (RRT 1.0) and the more polar EP Impurity D (which elutes in the 0.0–5.0 min range in published studies) [3]. This inferred retention characteristic distinguishes it from non-desethyl impurities such as EP Impurity A (RRT approximately 0.5 relative to amlodipine besylate, retention time 6.0 min when amlodipine elutes at 13.1 min) . The ability to chromatographically resolve and quantify this specific desethyl impurity is essential for meeting ICH Q3A reporting thresholds (0.05% for drug substances with maximum daily dose ≤2 g) and for demonstrating that the analytical method is truly stability-indicating.

Stability-indicating method Forced degradation ICH Q3A/Q3B Regulatory impurity thresholds

High-Value Procurement and Application Scenarios for 5-O-Desethyl Amlodipine (CAS 1809326-44-0) Reference Standard


ANDA/DMF Submission Support: Impurity Profiling and Method Validation for Amlodipine Drug Substance

Pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for amlodipine besylate or amlodipine maleate drug substances require a qualified reference standard of 5-O-Desethyl Amlodipine to identify, quantify, and report this specified process impurity at levels meeting ICH Q3A thresholds (reporting threshold 0.05%, identification threshold 0.10%, qualification threshold 0.15% for maximum daily dose ≤2 g) [1][2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and traceability to USP or EP pharmacopoeial standards can be provided upon request, satisfying the documentary requirements for ANDA Chemistry, Manufacturing, and Controls (CMC) sections .

Stability-Indicating HPLC/LC-MS Method Development and Forced Degradation Studies

Analytical development laboratories require 5-O-Desethyl Amlodipine to develop and validate stability-indicating methods capable of separating the parent amlodipine peak from its desethyl degradant [1]. Under forced degradation conditions (acid, base, oxidative, thermal, photolytic), amlodipine may undergo ester hydrolysis at the 3-position to yield 5-O-Desethyl Amlodipine, among other degradation products [2]. The reference standard enables accurate peak identification, determination of relative retention time (RRT) under compendial HPLC conditions, and assessment of method specificity, as required by ICH Q2(R1) validation guidelines . Stability studies conducted under European Pharmacopoeia 11.0 conditions have been published for other amlodipine impurities (EP Impurity D and E), establishing a methodological framework that can be extended to the desethyl impurity .

Bioanalytical Method Qualification for Amlodipine Metabolite Quantification in Human Plasma, Urine, and Breast Milk

Clinical research organizations and bioanalytical CROs conducting pharmacokinetic studies of amlodipine formulations require 5-O-Desethyl Amlodipine as an analytical reference standard for LC-MS/MS quantification of the metabolite in human biological matrices [1]. The documented 20% breast milk-to-plasma concentration ratio informs the required lower limit of quantification (LLOQ) during method development for lactation safety studies [2]. The high-purity reference standard (≥95% by HPLC, free from extraneous biological contaminants) ensures accurate calibration curves and quality control samples, enabling reliable metabolite concentration measurements in support of bioequivalence studies, therapeutic drug monitoring, and post-marketing safety assessments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-O-Desethyl Amlodipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.